3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide
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Overview
Description
3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Similar compounds have been found to target multiple receptors, which could be helpful in developing new useful derivatives
Mode of Action
Similar compounds have been found to inhibit egfr and vegfr-2, which are associated with the progression of certain types of cancer . More research is needed to understand how this compound interacts with its targets and the resulting changes.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Pharmacokinetics
Similar compounds have been found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations This suggests that these compounds may have good bioavailability
Result of Action
Similar compounds have been found to have various biological activities, suggesting that they may have diverse molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the isoxazole derivative with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound can be used in the development of advanced materials with specific properties.
Biological Studies: It is used in research to understand its effects on biological systems and its potential as a drug candidate.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
Uniqueness
3-(4-methoxyphenyl)-N-phenyl-5-isoxazolecarboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its isoxazole ring and the presence of both methoxyphenyl and phenyl groups contribute to its reactivity and potential applications. Compared to similar compounds, it may exhibit different binding affinities, stability, and reactivity, making it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-21-14-9-7-12(8-10-14)15-11-16(22-19-15)17(20)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPVSRMCTGJXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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